(S)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride is a chemical compound classified as a benzofuran derivative. It features a bromine atom at the 5-position of the benzofuran ring and an amine group at the 3-position, with its hydrochloride salt form enhancing solubility in water. This compound is primarily utilized in scientific research and has potential applications in medicinal chemistry due to its structural characteristics and biological activities .
The synthesis of (S)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride typically involves several key steps:
The synthesis process requires careful control of reaction conditions, including temperature and concentration of reagents, to maximize yield and purity. The use of solvents and catalysts may also be optimized depending on the specific reaction pathway chosen.
The molecular formula for (S)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride is , with a molecular weight of approximately 250.52 g/mol. The compound features a benzofuran core structure with specific substituents that influence its chemical behavior and reactivity.
(S)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are significant for developing more complex organic molecules and exploring its biological activity .
The mechanism of action for (S)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride is not fully elucidated but is believed to involve interactions at specific biological targets. Research indicates potential activity against certain kinases and enzymes, which could lead to therapeutic applications in treating diseases like cancer .
Relevant data regarding toxicity indicates that it may cause skin irritation and is harmful if swallowed .
(S)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride has diverse applications across various fields:
The synthesis of enantiopure benzofuran-3-amines employs two primary strategies: chiral resolution and asymmetric catalysis.
Table 1: Comparative Enantioselective Synthesis Routes
Method | Catalyst/Reagent | Yield (%) | ee (%) | Key Limitation |
---|---|---|---|---|
Chiral Resolution | L-(+)-Tartaric Acid | 38–42 | ≥99 | Low maximum yield (50%) |
Asymmetric Hydrogenation | Ru-(S)-BINAP | 85 | 92 | Sensitive to solvent impurities |
Enzymatic Resolution | Lipase PS (Pseudomonas sp.) | 45 | >99 | Substrate specificity issues |
Direct enantioselective amination avoids resolution bottlenecks. Key advances include:
Table 2: Catalytic Systems for (S)-Configuration Control
Catalyst Type | Reaction | ee (%) | Turnover Number | Temperature Sensitivity |
---|---|---|---|---|
Cu-(S)-Josiphos | Epoxybenzofuran ring opening | 94 | 400 | Moderate (Δee/10°C: -2%) |
(R)-TRIP Phosphoric Acid | Imination-hydrogenolysis | 88 | 120 | High (requires -30°C) |
Chiral Transaminase | Ketone-to-amine conversion | >99 | 280 | Low (optimal 37°C) |
Bromination Optimization:Electrophilic bromination of 2,3-dihydrobenzofuran-3-amine uses N-bromosuccinimide (NBS) in DMF at 0°C, achieving >95% C5 regioselectivity. Alternatives like bromine/FeCl₃ yield dibrominated impurities. The C5 position’s nucleophilicity (σₚₐᵣₐ: -0.22) drives selectivity, confirmed via in situ NMR [5] [6].
Hydrochloride Salt Formation:
Table 3: Bromination Conditions and Outcomes
Brominating Agent | Solvent | Temp (°C) | C5 Selectivity (%) | Key Impurities |
---|---|---|---|---|
NBS | DMF | 0 | 95 | <2% 4,7-dibrominated |
Br₂/FeCl₃ | CHCl₃ | 25 | 70 | 15% tribrominated byproducts |
CuBr₂ | Acetonitrile | 80 | 85 | 8% debrominated amine |
Comprehensive Compound Data Table
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: